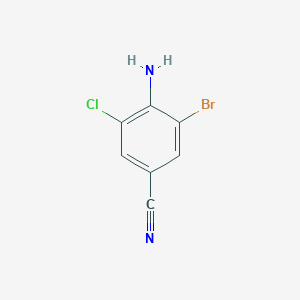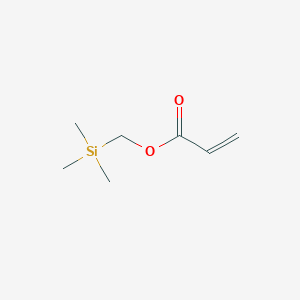
3,5-Dibromo-2,4-dimethylpyridine
Descripción general
Descripción
3,5-Dibromo-2,4-dimethylpyridine (3,5-DB2MP) is an organic compound with a wide range of applications in the scientific research field. It has been used in a variety of laboratory experiments due to its unique properties, such as its ability to act as a catalyst and its ability to form stable complexes. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3,5-Dibromo-2,4-dimethylpyridine serves as a crucial intermediate in synthetic chemistry. Its derivatives, synthesized through Pd(0) catalyzed cross-coupling reactions, have been characterized by various spectroscopic techniques. These derivatives exhibit interesting bioactive characteristics, including antibacterial and antifungal properties, as demonstrated through zones of inhibition against specific bacteria and fungi. The energy gap values from HOMO-LUMO analysis indicate biological activity, and molecular electrostatic potential mapping has identified potential sites for nucleophilic attack (Akram et al., 2020).
Forensic Relevance
3,5-Dibromo-2,4-dimethylpyridine is used in the synthesis of forensically relevant pyridines through Suzuki-Miyaura cross-coupling reactions. This methodology allows for the preparation of a series of 3,5-diarylsubstituted 2,4-dimethylpyridines, highlighting its significance in forensic science and the development of novel analytical methods (Błachut et al., 2006).
Structural and Electronic Studies
The crystal structures of dibromo-dimethylpyridine derivatives reveal insights into their molecular arrangements and potential for forming aromatic pi-stacking interactions. Such studies are foundational for understanding the solid-state behavior and designing materials with specific electronic properties (Pugh, 2006).
Photophysical and DNA Binding Properties
Investigations into the photophysical properties of cationic pyridinium-based derivatives of dibromo-dimethylpyridines have shed light on their potential applications in DNA binding and fluorescence studies. These studies offer a pathway for developing novel spectroscopic probes for nucleic acid structure analysis (Banerjee et al., 2013).
Noncovalent Interaction Control
The structure of dibromo-dimethylpyridine salts has been utilized to study nonclassical noncovalent interactions, particularly the role of aryl bromine in controlling molecular structure through interactions with ionic metal bromide. Such research underscores the importance of dibromo-dimethylpyridine derivatives in understanding and manipulating molecular recognition processes (AlDamen & Haddad, 2011).
Propiedades
IUPAC Name |
3,5-dibromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)3-10-5(2)7(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSXUNNEIVSIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554057 | |
| Record name | 3,5-Dibromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,4-dimethylpyridine | |
CAS RN |
29976-20-3 | |
| Record name | 3,5-Dibromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















